1-(2-Ethynylcyclohexyl)ethanone
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Overview
Description
1-(2-Ethynylcyclohexyl)ethanone is an organic compound characterized by a cyclohexane ring substituted with an ethynyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethynylcyclohexyl)ethanone typically involves the alkylation of cyclohexanone with an ethynylating agent. One common method includes the reaction of cyclohexanone with ethynylmagnesium bromide (Grignard reagent) under controlled conditions to yield the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethynylcyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclohexyl derivatives.
Scientific Research Applications
1-(2-Ethynylcyclohexyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Ethynylcyclohexyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The ethynyl group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexanone: A structurally related compound with a cyclohexane ring and a ketone group.
1-Ethynylcyclohexanol: Similar structure but with an alcohol group instead of a ketone.
2-Ethynylcyclohexanone: A positional isomer with the ethynyl group at a different position on the cyclohexane ring.
Uniqueness: 1-(2-Ethynylcyclohexyl)ethanone is unique due to the presence of both an ethynyl group and an ethanone moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
Properties
IUPAC Name |
1-(2-ethynylcyclohexyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9-10H,4-7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDOSOYGYZGULF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCC1C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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